molecular formula C11H12ClNO4 B3749513 4-[(5-chloro-2-methoxyphenyl)amino]-4-oxobutanoic acid

4-[(5-chloro-2-methoxyphenyl)amino]-4-oxobutanoic acid

Cat. No. B3749513
M. Wt: 257.67 g/mol
InChI Key: NREBQBZRWTXQRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-chloro-2-methoxyphenyl)amino]-4-oxobutanoic acid, also known as CMK, is a synthetic compound that has been widely used in scientific research. It belongs to the class of N-aryl anthranilic acids and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-[(5-chloro-2-methoxyphenyl)amino]-4-oxobutanoic acid is not fully understood, but it is believed to act as a competitive inhibitor of the target enzyme or receptor. For example, 4-[(5-chloro-2-methoxyphenyl)amino]-4-oxobutanoic acid inhibits cathepsin S by binding to its active site and blocking its enzymatic activity. Other mechanisms of action may involve the modulation of protein-protein interactions or the regulation of gene expression.
Biochemical and Physiological Effects
4-[(5-chloro-2-methoxyphenyl)amino]-4-oxobutanoic acid has been found to have various biochemical and physiological effects, depending on the target enzyme or receptor. For example, 4-[(5-chloro-2-methoxyphenyl)amino]-4-oxobutanoic acid can modulate the immune response by inhibiting cathepsin S, as mentioned earlier. It can also inhibit the activity of the enzyme dipeptidyl peptidase-4, which is involved in glucose metabolism and has potential applications in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

4-[(5-chloro-2-methoxyphenyl)amino]-4-oxobutanoic acid has several advantages for lab experiments, including its high potency and specificity for the target enzyme or receptor. It is also relatively easy to synthesize and can be modified to improve its pharmacokinetic properties. However, 4-[(5-chloro-2-methoxyphenyl)amino]-4-oxobutanoic acid also has some limitations, such as its potential toxicity and off-target effects. Careful dose-response studies and toxicity assays are necessary to ensure the safety and efficacy of 4-[(5-chloro-2-methoxyphenyl)amino]-4-oxobutanoic acid in lab experiments.

Future Directions

There are several future directions for the research on 4-[(5-chloro-2-methoxyphenyl)amino]-4-oxobutanoic acid. One direction is to investigate its potential applications in the treatment of autoimmune diseases and diabetes, as mentioned earlier. Another direction is to explore its role in other biological processes, such as cancer and neurodegenerative diseases. Additionally, the development of more potent and selective analogs of 4-[(5-chloro-2-methoxyphenyl)amino]-4-oxobutanoic acid may improve its therapeutic potential.

Scientific Research Applications

4-[(5-chloro-2-methoxyphenyl)amino]-4-oxobutanoic acid has been widely used in scientific research as a tool compound to investigate the role of various enzymes and receptors in different biological processes. For example, 4-[(5-chloro-2-methoxyphenyl)amino]-4-oxobutanoic acid has been used as an inhibitor of the protease cathepsin S, which plays a key role in antigen processing and presentation. By inhibiting cathepsin S, 4-[(5-chloro-2-methoxyphenyl)amino]-4-oxobutanoic acid can modulate the immune response and has potential applications in the treatment of autoimmune diseases.

properties

IUPAC Name

4-(5-chloro-2-methoxyanilino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4/c1-17-9-3-2-7(12)6-8(9)13-10(14)4-5-11(15)16/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREBQBZRWTXQRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(5-Chloro-2-methoxyphenyl)carbamoyl]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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